Triethyl 3,3',3''-phosphoryltripropanoate
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Overview
Description
Triethyl 3,3’,3’'-phosphoryltripropanoate is an organic compound with the molecular formula C15H27O7P and a molecular weight of 350.34 g/mol . This compound is characterized by the presence of three ethyl groups attached to a phosphoryl group, which is further connected to three propanoate groups. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3,3’,3’'-phosphoryltripropanoate typically involves the reaction of ethyl propanoate with phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Triethyl 3,3’,3’'-phosphoryltripropanoate involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient separation techniques to isolate the product. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Triethyl 3,3’,3’'-phosphoryltripropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triethyl 3,3’,3’'-phosphoryltripropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including inhibitors and antagonists.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethyl 3,3’,3’'-phosphoryltripropanoate involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Triethyl 3-phosphonopropanoate: This compound has a similar structure but lacks the additional propanoate groups.
Triethyl phosphonoacetate: Another related compound with a different alkyl chain length.
Uniqueness
Triethyl 3,3’,3’'-phosphoryltripropanoate is unique due to its multiple propanoate groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H27O7P |
---|---|
Molecular Weight |
350.34 g/mol |
IUPAC Name |
ethyl 3-bis(3-ethoxy-3-oxopropyl)phosphorylpropanoate |
InChI |
InChI=1S/C15H27O7P/c1-4-20-13(16)7-10-23(19,11-8-14(17)21-5-2)12-9-15(18)22-6-3/h4-12H2,1-3H3 |
InChI Key |
GQTBHFFFHUHBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCP(=O)(CCC(=O)OCC)CCC(=O)OCC |
Origin of Product |
United States |
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